An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Methanesulfonyl-3-methylaniline
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Methanesulfonyl-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing unparalleled insight into molecular structure. For professionals in drug discovery and development, a precise understanding of a compound's NMR spectrum is fundamental for structural verification, purity assessment, and the study of molecular interactions. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of 2-methanesulfonyl-3-methylaniline, a substituted aniline of interest in medicinal chemistry.
Theoretical Principles and Predictive Analysis
The chemical shifts in ¹H and ¹³C NMR spectroscopy are exquisitely sensitive to the electronic environment of each nucleus. In aromatic systems like 2-methanesulfonyl-3-methylaniline, the interplay of the electron-donating amino group, the electron-withdrawing methanesulfonyl group, and the weakly electron-donating methyl group governs the spectral landscape.
Workflow for NMR Spectral Prediction and Analysis
Caption: Workflow for the prediction and analysis of NMR spectra.
¹H NMR Spectral Analysis
The aromatic region of the ¹H NMR spectrum of 2-methanesulfonyl-3-methylaniline is expected to show three distinct signals corresponding to the protons on the aniline ring. The amino group (-NH₂) will likely appear as a broad singlet, and the two methyl groups (one on the ring and one on the sulfonyl group) will be sharp singlets.
The methanesulfonyl group is a strong electron-withdrawing group, primarily through the inductive effect, which will deshield nearby protons, shifting them downfield (to higher ppm values). Conversely, the amino group is a strong electron-donating group through resonance, which will shield the ortho and para protons, shifting them upfield. The methyl group is a weak electron-donating group.
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H-4, H-5, and H-6 Protons: The complex interplay of these substituent effects will determine the final chemical shifts of the aromatic protons.
-
-NH₂ Protons: The chemical shift of the amino protons is highly variable and depends on the solvent, concentration, and temperature. It is expected to appear as a broad singlet.[1]
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-SO₂CH₃ Protons: The protons of the methanesulfonyl group are adjacent to a strongly electron-withdrawing sulfonyl group and will appear as a singlet at a relatively downfield position.
-
Ar-CH₃ Protons: The protons of the methyl group on the aromatic ring will appear as a singlet in a typical alkyl-aromatic region.
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-4 | 6.8 - 7.0 | Doublet of doublets (dd) | J ≈ 7-8, J ≈ 1-2 | Influenced by ortho amino and meta sulfonyl/methyl groups. |
| H-5 | 7.1 - 7.3 | Triplet (t) or Triplet of doublets (td) | J ≈ 7-8 | Primarily influenced by ortho and para relationships to the substituents. |
| H-6 | 6.6 - 6.8 | Doublet of doublets (dd) | J ≈ 7-8, J ≈ 1-2 | Shielded by the ortho amino group. |
| -NH₂ | 3.5 - 5.0 | Broad Singlet (br s) | - | Exchangeable proton, chemical shift is solvent and concentration dependent. |
| -SO₂CH₃ | 3.0 - 3.3 | Singlet (s) | - | Deshielded by the sulfonyl group. |
| Ar-CH₃ | 2.2 - 2.4 | Singlet (s) | - | Typical chemical shift for a methyl group on an aromatic ring. |
Note: These are predicted values based on the analysis of substituent effects in similar molecules. Actual experimental values may vary.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on all nine unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative about the electronic effects of the substituents.
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C-1 (C-NH₂): This carbon will be shielded by the electron-donating amino group and will appear at a relatively upfield position for an aromatic carbon.
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C-2 (C-SO₂CH₃): The carbon directly attached to the electron-withdrawing sulfonyl group will be deshielded and shifted downfield.
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C-3 (C-CH₃): The methyl-substituted carbon's chemical shift will be influenced by the attached methyl group.
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C-4, C-5, C-6: The remaining aromatic carbons will have chemical shifts determined by their position relative to the three substituents.
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-SO₂CH₃: The carbon of the methanesulfonyl group will appear in the aliphatic region, deshielded by the sulfonyl group.
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Ar-CH₃: The carbon of the aromatic methyl group will be found at a typical upfield chemical shift for an alkyl carbon.
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | 145 - 150 | Attached to the electron-donating amino group. |
| C-2 | 130 - 135 | Attached to the electron-withdrawing sulfonyl group. |
| C-3 | 135 - 140 | Influenced by the attached methyl group and adjacent sulfonyl group. |
| C-4 | 115 - 120 | Ortho to the amino group, expected to be shielded. |
| C-5 | 128 - 132 | Meta to the amino and sulfonyl groups. |
| C-6 | 118 - 122 | Para to the methyl group and ortho to the amino group. |
| -SO₂CH₃ | 40 - 45 | Deshielded by the two oxygen atoms of the sulfonyl group. |
| Ar-CH₃ | 18 - 22 | Typical range for an aromatic methyl carbon. |
Note: These are predicted values based on the analysis of substituent effects in similar molecules. Actual experimental values may vary.
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra of 2-methanesulfonyl-3-methylaniline, the following experimental procedures are recommended.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
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Sample Purity: Ensure the analyte is of high purity. Impurities will complicate the spectrum and may interfere with accurate analysis.
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Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.[2]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[3]
-
Procedure:
-
Weigh the desired amount of 2-methanesulfonyl-3-methylaniline into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent (e.g., CDCl₃).
-
Gently agitate the vial to dissolve the compound completely. Sonication may be used if necessary to aid dissolution.[3]
-
Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
-
Cap the NMR tube securely.
-
Diagram of NMR Sample Preparation Workflow
Caption: Step-by-step workflow for preparing an NMR sample.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer. These parameters may need to be optimized depending on the specific instrument and sample concentration.
¹H NMR Spectroscopy Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (e.g., zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (CDCl₃ at 7.26 ppm).[3]
¹³C NMR Spectroscopy Parameters:
-
Spectrometer: 100 MHz (for a 400 MHz ¹H instrument)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard proton-decoupled single-pulse (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 220 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or solvent peak (CDCl₃ at 77.16 ppm).
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-methanesulfonyl-3-methylaniline. By understanding the fundamental principles of substituent effects on chemical shifts and employing a systematic approach to spectral interpretation, researchers can confidently predict and assign the NMR signals for this and related molecules. The provided experimental protocols offer a robust starting point for acquiring high-quality data, which is essential for the rigorous structural characterization required in modern chemical research and drug development. While predictive, this analysis serves as a valuable resource until experimental data becomes publicly available, guiding researchers in their synthetic and analytical endeavors.
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